4-Methoxy-piperidine-4-carbonitrile hydrochloride

Description

Chemical Classification and Nomenclature

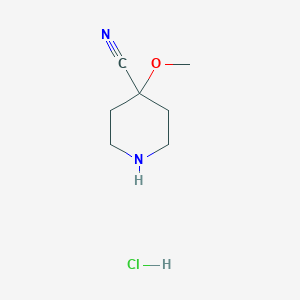

4-Methoxy-piperidine-4-carbonitrile hydrochloride belongs to the heterocyclic compound family, specifically classified as a piperidine derivative. Piperidines constitute a fundamental class of six-membered saturated nitrogen-containing rings that serve as crucial structural motifs in numerous biologically active compounds. The systematic nomenclature of this compound reflects its structural components: the piperidine core ring system, the methoxy substituent (-OCH₃) at the 4-position, and the carbonitrile group (-C≡N) also positioned at the 4-carbon atom.

The Chemical Abstracts Service registry number 1082040-34-3 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 4-Methoxy-4-piperidinecarbonitrile and 4-Piperidinecarbonitrile, 4-methoxy-, each emphasizing different aspects of the molecular structure. The International Union of Pure and Applied Chemistry name, 4-methoxypiperidine-4-carbonitrile, provides the most systematic description of the compound's structure.

The molecular structure features a six-membered piperidine ring with nitrogen occupying one vertex, creating the characteristic heterocyclic arrangement. The substitution pattern at the 4-position creates a quaternary carbon center bearing both the methoxy and carbonitrile functional groups, resulting in enhanced chemical reactivity and unique properties compared to simpler piperidine derivatives. This dual substitution pattern classifies the compound as a 4,4-disubstituted piperidine, a structurally significant category within piperidine chemistry.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₂O |

| Molecular Weight | 176.64 g/mol |

| Chemical Abstracts Service Number | 1082040-34-3 |

| International Union of Pure and Applied Chemistry Name | 4-methoxypiperidine-4-carbonitrile hydrochloride |

| Standard International Chemical Identifier | InChI=1S/C7H12N2O.ClH/c1-10-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H |

Historical Development and Research Significance

The development of 4-Methoxy-piperidine-4-carbonitrile hydrochloride emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-19th century when piperidine was first isolated from piperine by Scottish chemist Thomas Anderson in 1850. The evolution of piperidine derivative synthesis has progressed significantly since these early discoveries, with modern methodologies enabling the precise introduction of multiple functional groups onto the piperidine scaffold.

Research into 4,4-disubstituted piperidines, including compounds like 4-Methoxy-piperidine-4-carbonitrile hydrochloride, has gained momentum due to their potential in medicinal chemistry applications. The significance of this particular compound lies in its unique combination of functional groups that confer distinct chemical and biological properties. The methoxy group enhances lipophilicity and can influence biological activity, while the carbonitrile functionality provides a reactive site for further chemical modifications.

Contemporary research has demonstrated that piperidine derivatives play crucial roles in pharmaceutical development, with numerous marketed drugs containing piperidine scaffolds. The specific structural features of 4-Methoxy-piperidine-4-carbonitrile hydrochloride make it particularly valuable as an intermediate in the synthesis of more complex molecules, contributing to its research significance in both academic and industrial settings.

The compound's research trajectory reflects broader trends in heterocyclic chemistry, where the focus has shifted toward developing versatile building blocks that can undergo diverse chemical transformations. This approach enables the efficient construction of molecular libraries for drug discovery and other applications, positioning compounds like 4-Methoxy-piperidine-4-carbonitrile hydrochloride as strategic synthetic intermediates.

Industrial and Academic Relevance

4-Methoxy-piperidine-4-carbonitrile hydrochloride demonstrates significant relevance across both industrial and academic research domains. In academic research settings, this compound serves as a valuable synthetic intermediate for constructing more complex molecular architectures. The presence of both methoxy and carbonitrile functional groups provides multiple sites for chemical modification, enabling researchers to explore diverse synthetic pathways and develop new methodologies.

Industrial applications focus primarily on the compound's utility in pharmaceutical research and development. The piperidine scaffold appears in numerous therapeutic agents, and derivatives like 4-Methoxy-piperidine-4-carbonitrile hydrochloride offer opportunities for developing new pharmaceutical compounds. The compound's structural features make it particularly suitable for medicinal chemistry programs targeting various therapeutic areas.

Research applications extend to organic synthesis methodologies, where the compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions. The carbonitrile group can be reduced to primary amines, while the methoxy group can be manipulated through oxidation or substitution reactions, providing synthetic chemists with multiple transformation options.

Academic institutions utilize this compound in synthetic organic chemistry research programs, particularly those focused on heterocyclic chemistry and medicinal chemistry. The compound's well-defined structure and reactivity patterns make it suitable for educational purposes, allowing students to explore fundamental concepts in organic synthesis and structure-activity relationships.

| Application Domain | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Research | Synthetic intermediate for drug development | Versatile scaffold with multiple modification sites |

| Academic Research | Teaching tool and research substrate | Well-characterized structure and reactivity |

| Chemical Synthesis | Building block for complex molecules | Multiple functional groups enable diverse transformations |

| Medicinal Chemistry | Lead compound optimization | Piperidine scaffold with enhanced properties |

The industrial relevance extends to contract research organizations and pharmaceutical companies engaged in drug discovery programs. These entities utilize compounds like 4-Methoxy-piperidine-4-carbonitrile hydrochloride as starting materials or intermediates in their synthetic campaigns, contributing to the development of new therapeutic agents. The compound's commercial availability through chemical suppliers indicates established industrial demand and production capabilities.

Properties

IUPAC Name |

4-methoxypiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-10-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGAMEYJEDUKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Amine Cyclization and Nitrile Formation

A classical method involves the preparation of piperidine compounds by cyclization of di-(beta-haloalkyl)amines, followed by nitrile introduction and methoxylation. For example, di-(beta-haloalkyl)amine derivatives are refluxed in toluene, then extracted with dilute hydrochloric acid to isolate the basic piperidine intermediate. The nitrile group is introduced or saponified under methyl alcoholic potash at elevated temperatures (190–200 °C) to form the corresponding piperidine-4-carbonitrile derivative. The hydrochloride salt is obtained by acidification and recrystallization, yielding colorless crystals soluble in water.

| Step | Conditions | Notes |

|---|---|---|

| Cyclization | Reflux in toluene, ~1 hour | Sodium chloride precipitates |

| Extraction | Dilute HCl | Basic substance isolated |

| Nitrile saponification | Methyl alcoholic potash, 190–200 °C | High temperature required |

| Hydrochloride salt formation | Acidification to neutral pH | Precipitation of hydrochloride |

| Purification | Recrystallization from acetone | Melting point 196–197 °C |

This method provides a robust pathway but requires careful temperature control and handling of caustic reagents.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative modern approach uses 4-(dimethoxymethyl)-pyridine as a precursor, which is synthesized by reacting 4-pyridinecarboxaldehyde with methylating agents under acid catalysis (protonic or solid acid catalysts). The 4-(dimethoxymethyl)-pyridine is then hydrogenated in the presence of noble metal catalysts (e.g., Ru/C) under hydrogen pressure (2–4 MPa) at 40–100 °C to yield 4-(dimethoxymethyl)-piperidine. Subsequent distillation under reduced pressure isolates the piperidine product. This method achieves a conversion rate ≥ 99.5%, yield ≥ 96%, and purity ≥ 99% with recyclable catalysts and solvents, offering an economically favorable and environmentally friendly process.

| Step | Conditions | Notes |

|---|---|---|

| Methylation | 20–80 °C, 4–12 hours, protonic/solid acid catalyst | Formation of 4-(dimethoxymethyl)-pyridine |

| Hydrogenation | 40–100 °C, 2–4 MPa H2, 2–12 hours | Ru/C catalyst, nitrogen atmosphere |

| Isolation | Reduced pressure distillation | High purity and yield |

| Catalyst/solvent recycling | Filtration and recovery | Cost and waste reduction |

This method is advantageous for its mild conditions, high efficiency, and sustainability.

Acid-Catalyzed Conversion to Hydrochloride Salt

The free base 4-methoxy-piperidine-4-carbonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled temperature (5–10 °C) over 90–120 minutes. The reaction mass is maintained at low temperature for 15–30 minutes, then warmed to 65–85 °C for 25–35 hours to complete the salt formation. The process is monitored by gas chromatography to ensure completion. The hydrochloride salt is isolated by filtration and drying, yielding a stable crystalline product.

| Parameter | Range/Value | Comments |

|---|---|---|

| HCl concentration | 15–40% | Typically 30% |

| Temperature (addition) | 5–10 °C | Controlled addition to avoid exotherm |

| Reaction time (salt formation) | 25–35 hours | Ensures complete conversion |

| Molar ratio (piperidine:HCl) | 1:1 to 1:10 | Exemplary 1:3.6 |

The process uses non-hazardous reagents and is environmentally friendly.

Comparative Analysis of Methods

| Aspect | Halogenated Amine Cyclization (Classical) | Catalytic Hydrogenation (Modern) | Acid-Catalyzed Salt Formation |

|---|---|---|---|

| Reaction Temperature | High (up to 200 °C) | Mild (40–100 °C) | Low to moderate (5–85 °C) |

| Catalyst | None or base (potash) | Noble metal catalyst (Ru/C) | Acid catalyst (HCl) |

| Yield | Moderate to high | Very high (≥96%) | High |

| Purity | Good | Excellent (≥99%) | High |

| Environmental Impact | Moderate (caustic reagents, high temp) | Low (recyclable catalyst/solvent) | Low (non-hazardous reagents) |

| Scalability | Established, but energy intensive | Favorable | Favorable |

Summary Table of Preparation Conditions

| Method | Starting Material | Key Reagents/Catalysts | Temperature Range | Reaction Time | Yield & Purity |

|---|---|---|---|---|---|

| Halogenated Amine Cyclization | Di-(beta-haloalkyl) amine | Methyl alcoholic potash, HCl | 190–200 °C (saponification) | 1 hour reflux + saponification | Moderate to high yield; good purity |

| Catalytic Hydrogenation | 4-(dimethoxymethyl)-pyridine | Ru/C catalyst, H2, protonic acid | 40–100 °C | 2–12 hours | ≥96% yield, ≥99% purity |

| Acid-Catalyzed Hydrochloride Formation | 4-methoxy-piperidine-4-carbonitrile base | HCl (15–40%), acid catalyst | 5–85 °C | 25–35 hours | High yield, stable salt |

Research Findings and Industrial Relevance

- The classical halogenated amine route remains useful for its simplicity but requires high temperature and careful handling of caustic reagents.

- The catalytic hydrogenation method offers a greener, more efficient alternative with excellent yields and recyclability of catalysts and solvents, aligning with modern sustainable chemistry principles.

- The acid-catalyzed hydrochloride salt formation is critical for obtaining a stable, crystalline product suitable for pharmaceutical applications, with well-defined reaction parameters ensuring reproducibility and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of 4-oxo-piperidine-4-carbonitrile hydrochloride.

Reduction: Formation of 4-methoxy-piperidine-4-amine hydrochloride.

Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants. It enhances therapeutic efficacy by contributing to the development of drugs that target specific neurological pathways. For instance, it has been utilized in the development of compounds that modulate neurotransmitter systems, offering potential treatments for depression and anxiety disorders .

Neuroscience Research

In neuroscience, 4-Methoxy-piperidine-4-carbonitrile hydrochloride is employed to study neurotransmitter systems. Its ability to interact with receptors involved in brain function allows researchers to gain insights into mechanisms underlying neurological disorders. This application is vital for developing new therapeutic strategies for conditions such as schizophrenia and bipolar disorder .

Chemical Synthesis

As a versatile building block, this compound aids chemists in creating complex organic molecules. It is commonly used in synthetic pathways to develop novel compounds with desired biological activities. Its unique chemical properties enable it to participate in various reactions, including oxidation and substitution, which are fundamental in organic synthesis .

Drug Formulation

In drug formulation, 4-Methoxy-piperidine-4-carbonitrile hydrochloride improves the solubility and bioavailability of active pharmaceutical ingredients (APIs). By enhancing these properties, it contributes to more effective medications that can be absorbed better by the body, ensuring higher therapeutic outcomes .

Analytical Chemistry

This compound is utilized as a standard in chromatographic methods, facilitating accurate identification and quantification of related compounds. Its role in analytical chemistry is crucial for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards .

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of 4-Methoxy-piperidine-4-carbonitrile hydrochloride revealed its potential as an antidepressant agent. The derivatives exhibited significant activity at serotonin receptors, indicating their potential for treating mood disorders .

Case Study 2: Neurotransmitter Modulation

Research involving this compound demonstrated its ability to modulate dopamine receptor activity. This modulation could lead to advancements in treating conditions like Parkinson's disease, where dopamine levels are critically affected .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics/antidepressants | Enhances therapeutic efficacy |

| Neuroscience Research | Studies neurotransmitter systems | Insights into treatment for neurological disorders |

| Chemical Synthesis | Building block for complex organic molecules | Facilitates novel compound development |

| Drug Formulation | Improves solubility/bioavailability of APIs | Leads to more effective medications |

| Analytical Chemistry | Standard in chromatographic methods | Ensures accurate identification/quantification |

Mechanism of Action

The mechanism of action of 4-Methoxy-piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxy and carbonitrile groups can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at 4-Position | CAS Number |

|---|---|---|---|---|

| 4-Methoxy-piperidine-4-carbonitrile hydrochloride | C₇H₁₁ClN₂O | 174.63 | Methoxy (-OCH₃), Cyano (-CN) | Not explicitly provided |

| Piperidine-4-carbonitrile hydrochloride | C₆H₁₁ClN₂ | 146.62 | Cyano (-CN) | 24041-22-3 |

| 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride | C₁₃H₁₆ClN₂O | ~265.7 | 4-Methoxyphenyl, Cyano (-CN) | CID 49760803 |

| 4-(Methoxymethyl)piperidine hydrochloride | C₇H₁₆ClNO | 165.66 | Methoxymethyl (-CH₂OCH₃) | 916317-00-5 |

| Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | C₉H₁₈ClNO₂ | ~207.7 | Methyl (-CH₃), Ethoxycarbonyl (-COOEt) | 225240-71-1 |

Key Observations :

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

- Solubility: The cyano and methoxy groups in 4-Methoxy-piperidine-4-carbonitrile hydrochloride likely confer higher water solubility compared to the lipophilic 4-(4-methoxyphenyl) derivative .

- Stability : Hydrochloride salts generally exhibit improved stability and crystallinity over free bases. However, the methoxy group may introduce hydrolytic sensitivity under acidic or basic conditions .

Biological Activity

Overview

4-Methoxy-piperidine-4-carbonitrile hydrochloride (CAS No. 1082040-34-3) is a piperidine derivative notable for its unique combination of a methoxy group and a carbonitrile group. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The structural formula of 4-Methoxy-piperidine-4-carbonitrile hydrochloride is characterized by the following components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Methoxy Group : An -OCH₃ substituent that enhances solubility and reactivity.

- Carbonitrile Group : A -C≡N group that can participate in various chemical reactions.

This combination of functional groups allows for diverse reactivity profiles, making it a valuable compound for both synthetic and biological applications.

The biological activity of 4-Methoxy-piperidine-4-carbonitrile hydrochloride is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The methoxy and carbonitrile groups can facilitate binding to these targets, potentially altering their activity. This interaction may lead to various pharmacological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 4-Methoxy-piperidine-4-carbonitrile hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| 4-Methoxy-piperidine-4-carbonitrile | S. aureus | p < 0.05 |

| E. coli | p < 0.05 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a comparative study, it exhibited comparable effects to established anti-inflammatory agents like Indomethacin, indicating its potential therapeutic application in inflammatory conditions .

Anticancer Activity

Preliminary studies suggest that 4-Methoxy-piperidine-4-carbonitrile hydrochloride may possess anticancer properties. It has shown activity against various cancer cell lines, with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 29.1 |

These findings highlight the compound's potential as a lead structure in the development of new anticancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 4-Methoxy-piperidine-4-carbonitrile hydrochloride is crucial for optimizing its biological activity. The methoxy group enhances lipophilicity and may improve binding affinity to biological targets, while the carbonitrile group contributes to overall reactivity .

Case Studies

A notable case study involved the synthesis of several derivatives based on the piperidine framework, where modifications to the methoxy and carbonitrile substituents were systematically evaluated for their biological activities. The study found that certain modifications resulted in compounds with significantly enhanced potency against specific biological targets .

Q & A

Q. Data Reference :

- Typical yield for analogous piperidine derivatives: 60–75% .

- Purity post-purification: ≥95% (HPLC) .

Advanced: What computational strategies predict the reactivity of the nitrile group in aqueous or biological environments?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model nitrile hydrolysis pathways under varying pH. Tools like Gaussian or ORCA are recommended .

- Reaction Path Sampling : Simulate intermediates (e.g., iminonitriles) to assess stability. Evidence from ICReDD highlights the integration of computational and experimental data to optimize conditions .

- Experimental Validation : Compare computational predictions with kinetic studies (e.g., UV-Vis monitoring of nitrile degradation) .

Advanced: How should researchers resolve contradictory data on the compound’s stability in aqueous solutions?

Answer:

Contradiction Analysis Framework :

Conditional Variability : Test stability across pH (2–12), temperature (4–40°C), and ionic strength.

Analytical Triangulation : Use LC-MS to detect degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

Replicate Studies : Compare results across labs using standardized protocols (e.g., ICH guidelines for forced degradation) .

Q. Example Findings :

- Piperidine derivatives show pH-dependent stability; nitriles hydrolyze faster in alkaline conditions .

- Shelf-life in neutral buffers: >6 months at -20°C .

Advanced: What safety protocols are essential for handling 4-Methoxy-piperidine-4-carbonitrile hydrochloride?

Answer:

Safety Measures :

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.